1-Bromo-4-[(4-phenoxybutyl)sulfanyl]benzene
Description
Properties
IUPAC Name |
1-bromo-4-(4-phenoxybutylsulfanyl)benzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17BrOS/c17-14-8-10-16(11-9-14)19-13-5-4-12-18-15-6-2-1-3-7-15/h1-3,6-11H,4-5,12-13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMAYINPFGYDVEM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OCCCCSC2=CC=C(C=C2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17BrOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-Bromo-4-[(4-phenoxybutyl)sulfanyl]benzene typically involves a multi-step process. One common synthetic route includes the following steps:
Formation of the Phenoxybutyl Intermediate: This step involves the reaction of 4-bromobutanol with phenol in the presence of a base to form 4-phenoxybutanol.
Sulfanylation: The 4-phenoxybutanol is then reacted with a thiol compound to introduce the sulfanyl group, forming 4-phenoxybutyl sulfide.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring higher yields and purity.
Chemical Reactions Analysis
1-Bromo-4-[(4-phenoxybutyl)sulfanyl]benzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The sulfanyl group can be oxidized to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid. Conversely, reduction can convert the sulfanyl group back to a thiol.
Coupling Reactions: This compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds with other aromatic compounds.
Common reagents used in these reactions include bases, oxidizing agents, reducing agents, and palladium catalysts. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Bromo-4-[(4-phenoxybutyl)sulfanyl]benzene has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Material Science: The compound’s unique structure makes it useful in the development of new materials with specific properties.
Pharmaceuticals: It can be used as an intermediate in the synthesis of pharmaceutical compounds, potentially leading to new drugs.
Mechanism of Action
The mechanism of action of 1-Bromo-4-[(4-phenoxybutyl)sulfanyl]benzene depends on its specific application. In organic synthesis, it acts as a precursor or intermediate, participating in various chemical reactions to form desired products. The molecular targets and pathways involved are determined by the nature of the reactions it undergoes .
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below highlights key structural differences between 1-bromo-4-[(4-phenoxybutyl)sulfanyl]benzene and related compounds:
Key Observations :
- Electronic Effects : Sulfanyl (-S-) groups are less electron-withdrawing than sulfonyl (-SO₂-) or trifluoromethyl (-CF₃) groups, making the parent compound more reactive in nucleophilic substitutions .
- Steric Effects: The 4-phenoxybutyl chain introduces greater steric hindrance compared to smaller substituents like methylsulfonyl or thienyl .
- Applications: Thienyl and phenoxy derivatives are often used in cross-coupling reactions (e.g., Suzuki-Miyaura) for pharmaceuticals, while sulfonyl groups are common in agrochemicals .
Physical and Spectral Properties
- NMR Data: 1-Bromo-4-(4-fluorophenoxy)benzene (15e): δ 7.41–7.46 (m, 2H, aromatic), 6.85–6.89 (m, 2H, aromatic) . 1-Bromo-4-(2-fluoropropyl)benzene (F5): Distinct ¹H/¹³C NMR shifts due to fluorinated alkyl chains . 1-Bromo-4-(trifluoromethyl)benzene: High-resolution HPLC data available for radiofluorination studies .
Comparison: The target compound’s phenoxybutylsulfanyl group would likely show upfield shifts in aromatic protons due to electron-donating effects, contrasting with downfield shifts in sulfonyl or trifluoromethyl analogs .
Biological Activity
1-Bromo-4-[(4-phenoxybutyl)sulfanyl]benzene, with the chemical formula and a molecular weight of 337.27 g/mol, is a compound of interest due to its potential biological activities. This article explores its biological activity, including mechanisms of action, toxicity studies, and potential therapeutic applications, supported by data tables and relevant case studies.
Structure and Composition
- IUPAC Name : this compound
- Molecular Formula :
- Molecular Weight : 337.27 g/mol
Physical Properties
| Property | Value |
|---|---|
| Melting Point | Not specified |
| Boiling Point | Not specified |
| Solubility | Soluble in organic solvents |
This compound exhibits biological activity primarily through its interaction with various biological targets. The presence of the sulfanyl group allows it to participate in nucleophilic substitution reactions, which can affect enzymatic pathways.
Potential Mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.
- Receptor Modulation : It could act as a modulator for certain receptors, influencing cell signaling processes.
Toxicity Studies
Toxicity assessments are crucial for understanding the safety profile of this compound.
Acute Toxicity Data
| Study Type | Route | Dose (mg/kg) | Observed Effects |
|---|---|---|---|
| Oral Lethality Study | Oral | 1000 - 5000 | Tremors, weight loss, lethargy |
| Inhalation Study | Inhalation | 7.1 - 26 mg/L | Respiratory distress, body weight loss |
The median lethal dose (LD50) from oral studies is reported to be approximately 2700 mg/kg, indicating a moderate level of acute toxicity .
Case Studies and Research Findings
Several studies have investigated the biological effects of related compounds, providing insights into the potential applications of this compound.
- Anticancer Activity : Research has shown that similar sulfanyl compounds exhibit cytotoxic properties against various cancer cell lines. For instance, compounds with similar structures have been tested for their ability to induce apoptosis in breast cancer cells.
- Anti-inflammatory Effects : Some studies suggest that phenoxybutyl derivatives can reduce inflammation markers in vitro, hinting at possible anti-inflammatory applications for this compound.
- Neuroprotective Properties : Investigations into related compounds indicate potential neuroprotective effects, which may be relevant for developing treatments for neurodegenerative diseases.
Comparative Analysis
To better understand the biological activity of this compound, it is useful to compare it with structurally similar compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
